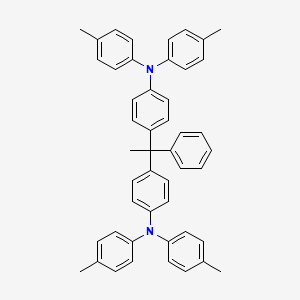
Benzenamine, 4,4'-(1-phenylethylidene)bis[N,N-bis(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4,4’-(1-phenylethylidene)bis[N,N-bis(4-methylphenyl)- is an organic compound with a complex structure It is characterized by the presence of multiple aromatic rings and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-(1-phenylethylidene)bis[N,N-bis(4-methylphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of benzenamine derivatives with appropriate aldehydes or ketones under controlled conditions. The reaction often requires catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-(1-phenylethylidene)bis[N,N-bis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
Benzenamine, 4,4’-(1-phenylethylidene)bis[N,N-bis(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-(1-phenylethylidene)bis[N,N-bis(4-methylphenyl)- involves interactions with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The aromatic rings may also participate in π-π interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-: Similar in structure but with different substituents on the aromatic rings.
Benzenamine, 4,4’-(1,2-ethanediyl)bis-: Contains an ethylene bridge instead of a phenylethylidene group.
1,4-Benzenediamine, N,N’-bis(1-methylheptyl)-: Features long alkyl chains instead of aromatic substituents.
Uniqueness
Benzenamine, 4,4’-(1-phenylethylidene)bis[N,N-bis(4-methylphenyl)- is unique due to its specific arrangement of aromatic rings and amine groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial contexts.
Properties
CAS No. |
61526-95-2 |
|---|---|
Molecular Formula |
C48H44N2 |
Molecular Weight |
648.9 g/mol |
IUPAC Name |
4-methyl-N-[4-[1-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1-phenylethyl]phenyl]-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C48H44N2/c1-35-11-23-42(24-12-35)49(43-25-13-36(2)14-26-43)46-31-19-40(20-32-46)48(5,39-9-7-6-8-10-39)41-21-33-47(34-22-41)50(44-27-15-37(3)16-28-44)45-29-17-38(4)18-30-45/h6-34H,1-5H3 |
InChI Key |
ABXTYDGWJJUHGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C(C)(C4=CC=CC=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















